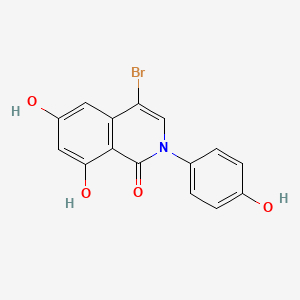
4-bromo-6,8-dihydroxy-2-(4-hydroxyphenyl)isoquinolin-1(2H)-one
Cat. No. B1264131
M. Wt: 348.15 g/mol
InChI Key: GLVQMSCCFOGRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09078888B2
Procedure details


4-Bromo-6-methoxy-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-8-yl-4-(trifluoromethyl)benzoate (0.47 g, 0.86 mmol) was placed in a dry 250 mL single-necked round-bottomed flask fitted with a stirring bar and sealed with a septa. Anhydrous methylene chloride (20 mL) was added via a syringe at room temperature. BBr3 (8.60 mL of 1.0 M CH2Cl2 solution, 8.60 mmol) was added drop wise with stirring at room temperature. The resulting solution was heated to reflux for 20 hours and then stirred at room temperature for 3 days. 20 mL of water was added to quench the reaction. CH2Cl2 layer was separated and the aqueous layer was extracted with EtOAc (3×20 mL). The organic layers were combined and dried over anhydrous MgSO4. The solvent was removed under reduced pressure. The residue was purified by column chromatography (silica-gel, CH2Cl2/MeOH=9/1 v/v) to give a white solid product, 0.05 g, 16.7% yield. MS: m/e 347.8 [M−H]−. 1H NMR (DMSO-d6, 300 MHz): δ 13.12 (s, 1H), 10.78 (s, 1H), 9.81 (s, 1H), 7.75 (s, 1H), 7.28 (d, 2H, J=8.7 Hz), 6.85 (d, 2H, J=8.7 Hz), 6.61 (d, 1H, J=2.1 Hz), 6.37 (d, 1H, J=2.1 Hz).
Name
4-Bromo-6-methoxy-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-8-yl-4-(trifluoromethyl)benzoate
Quantity
0.47 g
Type
reactant
Reaction Step One




Yield
16.7%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[C:7](C3C=C(C(F)(F)F)C=CC=3C([O-])=O)[CH:8]=[C:9]([O:12]C)[CH:10]=2)[C:5](=[O:27])[N:4]([C:28]2[CH:33]=[CH:32][C:31]([O:34]C)=[CH:30][CH:29]=2)[CH:3]=1.C(Cl)Cl.B(Br)(Br)Br.[OH2:43]>>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([OH:43])[CH:8]=[C:9]([OH:12])[CH:10]=2)[C:5](=[O:27])[N:4]([C:28]2[CH:33]=[CH:32][C:31]([OH:34])=[CH:30][CH:29]=2)[CH:3]=1
|
Inputs


Step One
|
Name
|
4-Bromo-6-methoxy-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-8-yl-4-(trifluoromethyl)benzoate
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN(C(C2=C(C=C(C=C12)OC)C1=C(C(=O)[O-])C=CC(=C1)C(F)(F)F)=O)C1=CC=C(C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
8.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a stirring bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed with a septa
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 hours
|
|
Duration
|
20 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
CH2Cl2 layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc (3×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (silica-gel, CH2Cl2/MeOH=9/1 v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid product, 0.05 g, 16.7% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CN(C(C2=C(C=C(C=C12)O)O)=O)C1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 16.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
